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molecular formula C13H17NO B3176079 5-Benzyl-1-oxa-5-azaspiro[2.5]octane CAS No. 97267-35-1

5-Benzyl-1-oxa-5-azaspiro[2.5]octane

Cat. No. B3176079
M. Wt: 203.28 g/mol
InChI Key: WZRMTDGROJMJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132551B2

Procedure details

Sodium hydride (583 mg, 14.6 mmol) in DMSO (6 mL) was heated to 55° C. for 1 h. The reaction mixture is cooled to 0° C. and Me3SI (3 g, 14.62 mmol) dissolved in THF (9.8 mL) was added dropwise. 1-Benzyl-piperidine-3-one (1.5 g, 6.64 mmol) dissolved in DMSO (10 mL) was added 15 minutes later. After completion of addition the reaction proceded at RT. After 30 min. the reaction was quenched with water. The aqueous layer was extracted with hexanes. Combined organic layers were dried over Na2SO4 and concentrated. The crude material was purified using silica gel chromatography (9:1 DCM:hexanes in 2 M ammonia in EtOH) to yield 5-benzyl-1-oxa-5-aza-spiro[2.5]octane (960 mg, 71%). MH+ (204).
Quantity
583 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:17]S(C)=O>C1COCC1>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12]2([O:16][CH2:17]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
583 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
9.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added 15 minutes later
Duration
15 min
ADDITION
Type
ADDITION
Details
After completion of addition the reaction
CUSTOM
Type
CUSTOM
Details
proceded at RT
CUSTOM
Type
CUSTOM
Details
After 30 min. the reaction was quenched with water
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CO2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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